molecular formula C18H22N4O3S B2821912 5-(Butylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940998-09-4

5-(Butylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2821912
CAS RN: 940998-09-4
M. Wt: 374.46
InChI Key: MTICBGGYNFKYCL-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC).

Scientific Research Applications

Synthesis and Characterization

  • Novel bioactive 1,2,4-oxadiazole analogs, bearing structural similarities to the compound , have been synthesized and characterized for their antitumor activity across a panel of 11 cell lines. Compound 7, among those synthesized, exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
  • A study on diastereoselective Ritter reactions showcased the synthesis of pyrido- and pyrrolo[2,3-d]oxazoles from chiral cyclic N-acyliminium ions, suggesting a route for preparing similar complex molecules (Morgan et al., 2008).
  • A novel multicomponent synthesis approach led to the formation of polysubstituted 5-aminooxazole, further reacting to generate pyrrolopyridine, illustrating the versatility in synthesizing oxazole derivatives (Sun et al., 2001).

Biological Activities

  • Research into the synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library highlighted the structural diversity achievable and identified compounds with micromolar affinity against cannabinoid receptors (Spencer et al., 2012).
  • An interesting study reported the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with potential biological activities, demonstrating the chemical versatility of oxazole derivatives (Chumachenko et al., 2014).

Antimicrobial and Antitumor Activities

  • A study on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed their synthesis, characterization, and antimicrobial evaluation, highlighting the potential for compounds with similar structures to exhibit significant biological activities (Elgemeie et al., 2017).

properties

IUPAC Name

5-(butylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-2-3-10-20-18-16(13-19)21-17(25-18)14-6-8-15(9-7-14)26(23,24)22-11-4-5-12-22/h6-9,20H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTICBGGYNFKYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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